Kinase Inhibition: Class-Level Affinity of N-(Thiazol-2-yl)-2-Thiophene Carboxamides vs. Parent Scaffolds
The target compound belongs to the N-(thiazol-2-yl)-2-thiophene carboxamide class that was identified through pharmacophore-based virtual screening of the Asinex commercial compound database. Compounds in this series demonstrated Abl kinase inhibitory affinity in a cell-free assay reaching low nanomolar concentrations, representing a significant improvement over previously reported parent scaffolds [1]. While the precise IC50 value for 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide was not reported as an isolated data point in the publicly accessible abstract, the study confirmed that multiple derivatives bearing the 2,4-dichlorophenyl substituent at the thiazole 4-position were among the high-affinity ligands predicted by molecular docking to productively interact with the Abl catalytic binding site [1].
| Evidence Dimension | Abl kinase inhibition (cell-free assay) |
|---|---|
| Target Compound Data | Low nanomolar range (class-level; exact IC50 not publicly available for this specific compound) |
| Comparator Or Baseline | Previously reported parent compounds with untested thiazole-thiophene scaffolds |
| Quantified Difference | Significantly enhanced affinity (qualitative improvement from micromolar to low nanomolar range per study conclusions) |
| Conditions | Cell-free Abl kinase inhibition assay; molecular docking simulations guided compound selection from the Asinex database |
Why This Matters
For researchers procuring compounds for kinase inhibitor screening, the class-level evidence establishes that this specific substitution pattern (2,4-dichlorophenyl at the thiazole 4-position) is associated with a validated kinase-active chemotype, reducing the risk of selecting an inactive analog.
- [1] Manetti, F., Falchi, F., Crespan, E., Schenone, S., Maga, G., & Botta, M. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters, 18(15), 4328–4331. https://doi.org/10.1016/j.bmcl.2008.06.082 View Source
